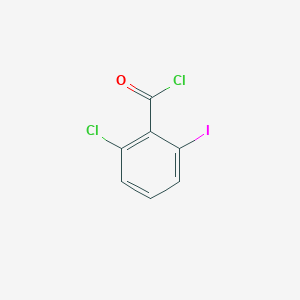

2-氯-6-碘苯甲酰氯

描述

2-Chloro-6-iodobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2IO. It is related to 2-Iodobenzoyl chloride, which has a molecular formula of C7H4ClIO and an average mass of 266.464 Da . It has been used in palladium-catalyzed synthesis of carbomethoxy functional group-induced isoindolin-1-ones and preparation of starting materials required for the synthesis of novel cyclic derivatives of pentavalent iodine, benziodazole oxides .

Synthesis Analysis

The synthesis of 2-Chloro-6-iodobenzoyl chloride is not explicitly mentioned in the search results. A synthetic method for a similar compound, 2-chloro-5-iodobenzoic acid, involves the use of sodium hydroxide, ethanol, and chloro-5-iodo ethyl benzoate .Chemical Reactions Analysis

2-Chloro-6-iodobenzoyl chloride has been used in palladium-catalyzed synthesis of carbomethoxy functional group-induced isoindolin-1-ones and preparation of starting materials required for the synthesis of novel cyclic derivatives of pentavalent iodine, benziodazole oxides . It has also been involved in the synthesis of isoindolin-1-ones via palladium-catalyzed intermolecular coupling and heteroannulation between 2-iodobenzoyl chloride and imines .科学研究应用

合成异吲哚啉酮

2-氯-6-碘苯甲酰氯已被用于通过钯催化的分子间偶联和杂环化与亚胺合成异吲哚啉酮。该过程涉及2-碘苯甲酰氯与亚胺在特定条件下的反应,包括一氧化碳压力和存在催化量的二(三苯基膦)氯化钯(II)/三苯基膦,以得到相应的异吲哚啉酮,收率中等(Cho et al., 2000)。

异吲哚酮的制备

另一个应用涉及通过锂-碘交换诱导的分子内Wurtz-Fittig反应制备异吲哚酮/o-碘苯甲酰氯/亚胺加合物。该方法展示了o-碘苯甲酰氯与亚胺的反应性,导致N-酰亚胺离子的形成,随后通过分子内偶联过程形成2,3-二氢异吲哚酮(Campbell et al., 2010)。

钯(II)配合物的合成

2-氯-6-碘苯甲酰氯在合成和表征具有新型螯合亚胺卡宾配体的钯(II)配合物中起着关键作用。1-氯-2-(2,6-二异丙基苯基亚胺)丙烷与N-甲基咪唑的反应导致复杂的钯结构的形成,这些结构已经通过各种NMR技术进行了彻底分析,展示了亚胺卡宾配体系统的螯合性质(Frøseth等,2003)。

甲基异噁唑-4-酰氯的合成

它还用于合成3-(2-氯-6-氟苯基)-5-甲基异噁唑-4-酰氯,这是一种从2-氯-6-氟苯甲醛开始的一系列反应合成的化合物。这种合成路线因其实用性、高产率和低成本而备受关注,展示了氯-碘苯甲酰氯在有机合成中的多功能性(Wei-ke, 2008)。

高级氧化过程

在环境科学中,2-氯-6-碘苯甲酰氯与高级氧化过程的研究相关,例如在氯化物存在下降解偶氮染料。这项研究提供了关于氯对染料脱色和矿化的双重影响的见解,导致氯化芳香化合物的形成。该研究强调了在水处理过程中了解氯离子与污染物之间相互作用的重要性(Yuan et al., 2011)。

安全和危害

作用机制

Target of Action

The primary target of 2-Chloro-6-iodobenzoyl chloride is the benzylic position in organic compounds . This compound is known to participate in reactions at the benzylic position, which can be resonance stabilized .

Mode of Action

2-Chloro-6-iodobenzoyl chloride: interacts with its targets through nucleophilic substitution and oxidation reactions . It’s been suggested that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-6-iodobenzoyl chloride involve the formation of new bonds at the benzylic position . This compound’s reactivity at the benzylic position can lead to significant changes in the structure of the target molecule, potentially affecting downstream biochemical pathways .

Result of Action

The molecular and cellular effects of 2-Chloro-6-iodobenzoyl chloride’s action are largely dependent on the specific context of its use. In general, its action results in the modification of target molecules at the benzylic position, which can lead to significant changes in their biochemical properties and functions .

Action Environment

The action, efficacy, and stability of 2-Chloro-6-iodobenzoyl chloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other reactive species can affect its reactivity and the outcomes of its interactions with target molecules .

属性

IUPAC Name |

2-chloro-6-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXUWUCJPKYLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-iodobenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)

![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)